1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane

Description

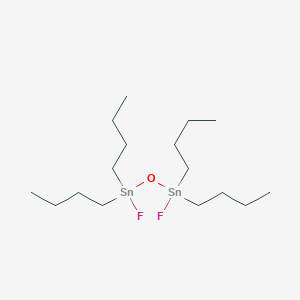

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane (CAS No. 819-21-6) is an organotin compound with the molecular formula C₁₆H₃₆F₂OSn₂ and a molecular weight of 519.9 g/mol . Its structure features a central Sn-O-Sn core flanked by two fluorine atoms and four butyl groups. Key computed properties include a hydrogen bond acceptor count of 3, 14 rotatable bonds, and a topological polar surface area of 9.2 Ų . This compound is part of the distannoxane family, known for their catalytic and structural versatility in organic synthesis and materials science.

Properties

CAS No. |

819-21-6 |

|---|---|

Molecular Formula |

C16H36F2OSn2 |

Molecular Weight |

519.9 g/mol |

IUPAC Name |

dibutyl-[dibutyl(fluoro)stannyl]oxy-fluorostannane |

InChI |

InChI=1S/4C4H9.2FH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 |

InChI Key |

VOWNJLWTWJUDNL-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane can be synthesized through the reaction of dibutyltin oxide with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

2Bu2SnO+2HF→Bu2SnF+Bu2SnOH

Industrial Production Methods

In an industrial setting, the production of 1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine.

Major Products Formed

Oxidation: Higher oxidation state tin compounds.

Reduction: Lower oxidation state tin compounds.

Substitution: Compounds with different halogens or functional groups replacing the fluorine atoms.

Scientific Research Applications

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialized materials and coatings.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Distannoxane Derivatives

Halogen-Substituted Distannoxanes

1,3-Dichloro-1,1,3,3-tetrabutyldistannoxane

- Formula : C₁₆H₃₆Cl₂OSn₂.

- Properties : Melting point 105–110°C , classified as a corrosive solid (UN 1759) .

- Applications: Used as a precursor for synthesizing organotin sulfonates, which exhibit high Lewis acidity and solubility in polar solvents .

- Comparison : The chlorine substituents enhance Lewis acidity compared to fluorine, but the dichloro derivative is more reactive and hazardous, requiring stringent handling .

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane

- Properties: Fluorine’s electronegativity reduces intermolecular forces, likely lowering its melting point relative to the dichloro analog. Its fluorophilic nature may improve solubility in fluorocarbon solvents, similar to fluoroalkyl-substituted distannoxanes .

- Applications: Potential as a recyclable catalyst in transesterification, leveraging fluorine’s electron-withdrawing effects to enhance catalytic activity .

Acyloxy-Substituted Distannoxanes

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane

1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane

- Formula : C₄₀H₈₀O₅Sn₂.

- Properties : Molecular weight 880.5 g/mol .

- Applications : Long lauroyloxy chains enhance hydrophobicity, making it suitable as a stabilizer in plastics or lubricants .

1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane

Catalytic and Functional Comparisons

Biological Activity

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane (CAS Number: 819-21-6) is an organotin compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula: C16H36F2O2Sn2

- Molecular Weight: 552.764 g/mol

- Density: Not specified

- Boiling Point: 405.8ºC at 760 mmHg

- Melting Point: 109-112ºC

Biological Activity Overview

The biological activity of organotin compounds, including 1,1,3,3-tetrabutyl-1,3-difluorodistannoxane, is primarily linked to their interactions with biological membranes and cellular processes. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Several studies have indicated that organotin compounds exhibit significant antimicrobial properties. For instance:

- Mechanism of Action: Organotins can disrupt cellular membranes and inhibit essential cellular functions by interacting with thiol groups in proteins and enzymes.

- Case Studies:

- A study demonstrated that various organotin compounds showed effective antibacterial activity against Gram-positive and Gram-negative bacteria.

- Another investigation revealed that the compound inhibited the growth of specific fungi, suggesting potential applications in antifungal treatments.

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of organotin compounds has shown promising results:

- Cell Line Studies:

- In vitro studies using cancer cell lines indicated that 1,1,3,3-tetrabutyl-1,3-difluorodistannoxane exhibited cytotoxic effects at varying concentrations.

- The compound was found to induce apoptosis in certain cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Disruption of mitochondrial membrane potential |

| A549 | 18 | Induction of oxidative stress |

Environmental Impact and Toxicology

The environmental persistence and toxicity of organotin compounds are significant concerns:

- Ecotoxicological Studies:

- Research indicates that these compounds can bioaccumulate in aquatic organisms, leading to toxic effects on marine life.

- Regulatory agencies have classified some organotins as hazardous due to their potential to disrupt endocrine functions in wildlife.

Research Findings

Recent studies have focused on the synthesis and characterization of novel derivatives of organotin compounds to enhance their biological efficacy while minimizing toxicity. For example:

- Synthesis of New Derivatives: Modifications to the alkyl chains have been explored to improve solubility and bioavailability.

- Combination Therapies: Investigations into the use of organotin compounds in combination with other therapeutic agents have shown enhanced anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.